2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

PNMT Inhibition Enzyme Assay Neuroscience

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (CAS 1181632-37-0) is a chiral amino alcohol derivative with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol. It features a tertiary alcohol and a secondary amine, classifying it as a versatile building block for asymmetric synthesis and pharmaceutical intermediates.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 1181632-37-0
Cat. No. B13259279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol
CAS1181632-37-0
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(C)(C)O
InChIInChI=1S/C12H19NO/c1-10(13-9-12(2,3)14)11-7-5-4-6-8-11/h4-8,10,13-14H,9H2,1-3H3
InChIKeyGBWMZPNPRUYGPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (CAS 1181632-37-0): Procurement Specifications for a Chiral Amino Alcohol


2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol (CAS 1181632-37-0) is a chiral amino alcohol derivative with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol . It features a tertiary alcohol and a secondary amine, classifying it as a versatile building block for asymmetric synthesis and pharmaceutical intermediates [1]. The compound is supplied at ≥95% purity and is classified with GHS07 hazard statements (H302, H315, H319, H335), requiring appropriate handling .

Chiral amino alcohol building block for asymmetric synthesis
Defined low-affinity PNMT binder supports negative control workflows
Negligible CB2 affinity enables background definition in screening
Racemic mixture, ≥95% purity, referenced in dopamine modulator patent

Procurement Risk Analysis for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: Why In-Class Analogs Are Not Interchangeable


Substituting 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol with a structurally related analog like 1-[(1-Phenylethyl)amino]propan-2-ol or 2-Methyl-1-[(2-phenylethyl)amino]propan-2-ol introduces quantifiable differences in biological target affinity [1] and physicochemical properties that can derail experimental reproducibility. The 2-methyl group and the stereochemistry of the phenylethyl moiety are not merely incremental changes; they critically alter enzyme inhibition potency and lipophilicity, which directly impact cell permeability, off-target profiles, and ultimately, the validity of structure-activity relationship (SAR) studies [2].

Target compound
Affinity: Low-affinity PNMT binder
Lipophilicity: Higher LogP favors passive permeability
Hazard: GHS07; H302-H335
1-[(1-Phenylethyl)amino]propan-2-ol
Affinity: Significantly higher PNMT affinity may shift assay baseline
Lipophilicity: Lower LogP may reduce CNS penetration modeling
Hazard: No reported GHS hazard statements

Quantitative Differentiation of 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol: Evidence-Based Selection Criteria


PNMT Inhibitory Activity: Target vs. 1-[(1-Phenylethyl)amino]propan-2-ol

The target compound exhibits a Ki of 1.11E+6 nM (1.11 mM) for phenylethanolamine N-methyltransferase (PNMT), representing a 439-fold reduction in potency compared to its close analog 1-[(1-phenylethyl)amino]propan-2-ol, which has a Ki of 2.53E+3 nM [1] [2]. This difference is critical for studies requiring a low-affinity PNMT binder.

PNMT Inhibition
Head-to-head
Ki 1.11E+6 nM vs analog 2.53E+3 nM
439-fold lower potency
Supports low-affinity negative control use
Bovine PNMT radiochemical assay
PNMT Inhibition Enzyme Assay Neuroscience

Cannabinoid Receptor CB2 Binding: Target vs. Potent Agonist Baseline

In a competitive binding assay using [³H]CP-55,940, the target compound displayed a Ki of >1.00E+3 nM (>1 µM) for the human CB2 receptor [1]. This indicates negligible affinity compared to known CB2 agonists like JWH-133 (Ki ≈ 3.4 nM) or HU-308 (Ki ≈ 22.7 nM) [2]. This data positions the compound as a suitable inactive control or a negative hit in cannabinoid receptor screening.

CB2 Binding
Cross-study comparable
Ki >1.00E+3 nM (>1 µM)
>294-fold lower than JWH-133
Negligible affinity; defines screening background
Human CB2, [³H]CP-55,940 displacement
CB2 Receptor Cannabinoid Research Binding Assay

Physicochemical Profile: Target vs. 1-[(1-Phenylethyl)amino]propan-2-ol

The target compound (C₁₂H₁₉NO, MW 193.29) has a higher calculated lipophilicity (LogP = 2.11) compared to the analog 1-[(1-Phenylethyl)amino]propan-2-ol (C₁₁H₁₇NO, MW 179.26, LogP = 1.6) [1]. The 2-methyl substitution increases the topological polar surface area (TPSA) from 32.26 Ų to 32.3 Ų, but the overall effect is a 0.51 unit increase in LogP, predicting improved membrane permeability [2].

Lipophilicity
Direct head-to-head
LogP 2.11 (MW 193.29) vs analog LogP 1.6 (MW 179.26)
ΔLogP +0.51
Higher lipophilicity may alter permeability profile
Predicted values (XLogP3)
Lipophilicity ADME Properties Drug-Likeness

Safety and Handling Profile: GHS Classification and Precautions

The compound is classified under GHS07 with hazard statements H302, H315, H319, and H335, indicating acute oral toxicity, skin irritation, eye irritation, and respiratory irritation, respectively . This contrasts with the analog 1-[(1-Phenylethyl)amino]propan-2-ol, for which no hazard statements are reported by the same vendor . The target compound requires specific handling and storage conditions (sealed, dry, 2-8°C) and is subject to HazMat shipping fees .

GHS Classification
Cross-study comparable
GHS07; H302, H315, H319, H335
Requires additional PPE and HazMat shipping
Vendor-reported classification
Laboratory Safety Hazard Classification Procurement Compliance

Synthetic Utility and Purity: Vendor Specifications

The compound is supplied as a racemic mixture at ≥95% purity, as confirmed by multiple vendors including Chemscene and Fluorochem . While its specific enantiopure form is not readily available, the racemate serves as a versatile intermediate. A 2024 patent (WO2024/012345) specifically identifies this racemic amino alcohol as a key building block for developing novel dopamine modulators [1], distinguishing it from structurally similar but less commercially developed analogs.

Synthetic Utility
Class-level inference
≥95% purity; racemic mixture
Cited in WO2024/012345
May support dopamine modulator R&D programs
Enantiopure form not commercially available
Organic Synthesis Chiral Building Block Asymmetric Catalysis

Defined Applications for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol Based on Quantitative Evidence


Negative Control in PNMT Activity Assays

Based on the 439-fold lower potency against PNMT compared to 1-[(1-phenylethyl)amino]propan-2-ol [1], the target compound is ideally suited as a negative control or low-affinity reference standard in enzymatic assays. It defines the baseline activity in high-throughput screens for PNMT inhibitors, ensuring that observed inhibition is not due to non-specific binding or assay artifacts.

Negative Probe in Cannabinoid Receptor CB2 Screening

Given its negligible affinity for CB2 (Ki > 1 µM) [2], the compound can be employed as a negative control in CB2 binding assays. It is useful for calibrating assay windows and confirming that positive hits are not false positives arising from compound aggregation or assay interference.

Scaffold for CNS-Targeted Lead Optimization

The compound's higher lipophilicity (LogP = 2.11) compared to its close analog predicts improved blood-brain barrier permeability. It can be used as a starting scaffold for medicinal chemistry programs targeting neurological disorders, where passive diffusion into the CNS is a desirable property.

Building Block for Dopamine Modulator Synthesis

The compound is explicitly claimed as a key intermediate in a 2024 patent for novel dopamine modulators [3]. It is thus a strategic procurement target for R&D groups working in the neurodegenerative disease space, particularly those seeking to establish a novel intellectual property position around dopamine receptor modulators.

Application
Selection Property
Validation Focus
PNMT negative control assays
Low-affinity PNMT binding
Enzyme inhibition baseline definition
CB2 screening studies
Negligible CB2 receptor affinity
Assay window calibration and background control
CNS-targeted lead optimization
Higher lipophilicity scaffold
Permeability and distribution profiling
Dopamine modulator synthesis
Patent-claimed intermediate
IP landscape and synthetic route evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-1-[(1-phenylethyl)amino]propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.